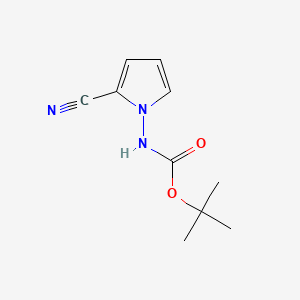

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

Overview

Description

Tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various bioactive molecules .

Biochemical Pathways

Some 2-cyanopyrrole derivatives have been found to exhibit inhibitory activities on tyrosinase, an enzyme involved in the process of enzymatic browning .

Biological Activity

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate is an organic compound featuring a pyrrole ring, a cyano group, and a carbamate functional group. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. This compound has garnered attention in biochemical research due to its potential applications in studying protein interactions and enzyme activities, although specific biological activity data remains limited.

The compound is characterized as a white to yellow solid with a density of approximately 1.1 g/cm³. The presence of functional groups such as the pyrrole and cyano moieties suggests that it may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The mechanism of action for this compound involves its interaction with various molecular targets. It can function as an inhibitor or activator of enzymes depending on its structural characteristics and the nature of its targets. The compound may bind to active sites on enzymes, altering their activity and influencing biochemical pathways.

Biological Activity

While specific studies directly evaluating the biological activity of this compound are scarce, related compounds containing pyrrole and cyano functionalities have demonstrated significant biological effects. For instance, derivatives of 2-cyanopyrrole have shown effective inhibitory activities against tyrosinase, an enzyme involved in melanin production. A notable derivative exhibited an IC50 value of 0.97 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is outlined below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | 937047-04-6 | 0.86 | Contains a bromine substituent enhancing reactivity |

| tert-Butyl piperazin-1-ylcarbamate | 147081-80-9 | 0.57 | Features a piperazine ring altering pharmacological properties |

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.54 | Indazole core provides distinct biological activities |

| tert-Butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | 0.54 | Similar to above but with different substitution patterns |

This table illustrates variations in structure that may lead to differing biological activities and applications, emphasizing the uniqueness of this compound within this chemical class.

Case Studies and Research Findings

Research into related compounds has yielded insights into their biological mechanisms:

- Tyrosinase Inhibition : A study on the inhibitory effects of various pyrrole derivatives revealed that certain compounds could inhibit tyrosinase effectively, which is critical for skin pigmentation processes . The mechanism involved reversible binding to the enzyme's active site.

- Antimicrobial Properties : Pyrrole derivatives have been documented to exhibit antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity : Some derivatives have shown promise in anticancer research by inducing apoptosis in cancer cells through various biochemical pathways .

Scientific Research Applications

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate (CAS No. 937046-96-3) is a chemical compound with applications in scientific research, particularly in the synthesis of various organic molecules . This compound, a pyrrole derivative, is utilized as an intermediate in the creation of diverse chemical entities, including pyrazole compounds with antibacterial properties .

Synthesis and Chemical Reactions:

- Synthesis of this compound According to one synthesis method, Pyrrol-1-yl-carbamic acid tert-butyl ester is dissolved in anhydrous acetonitrile and cooled to 0°C. Chlorosulfonyl isocyanate is added dropwise, maintaining the temperature below 5°C, resulting in a suspension. N,N-dimethylformamide is then added dropwise, which turns the mixture into a solution .

- Use in Pyrazole Compound Synthesis this compound can be used in the creation of pyrazole amides, which have demonstrated synergistic antibacterial activity against antibiotic-resistant Gram-negative pathogens .

Antimicrobial Research

this compound is used in the synthesis of pyrazole derivatives, some of which exhibit direct-acting antibacterial activity against Gram-positive organisms and act as antibiotic adjuvants against multi-drug resistant Acinetobacter baumannii .

Small Molecule Probe Synthesis

This compound is also used in the synthesis of small-molecule probes for chemical biology. For example, it is involved in the creation of carbocyclic C-nucleoside analogs .

Q & A

Q. Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate, and how do reaction conditions influence yield? A: The compound can be synthesized via multi-step protocols involving carbamate protection of pyrrole derivatives. A common approach involves reacting tert-butyl carbamate with a functionalized pyrrole precursor (e.g., 2-cyano-1H-pyrrole) in the presence of a reducing agent like sodium borohydride, typically in dichloromethane under inert conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–25°C), and reaction time. Impurities often arise from incomplete protection or side reactions with the cyano group; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Structural Confirmation and Analytical Techniques

Q: How should researchers validate the structural integrity of this compound? A: Use a combination of 1H/13C NMR and FT-IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). For crystallographic verification, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . Mass spectrometry (HRMS-ESI) should match the molecular formula (C₁₀H₁₃N₃O₂, MW 207.23 g/mol) . Compare spectral data with analogs (e.g., tert-butyl (4-chloropyrimidin-2-yl)carbamate ) to identify deviations.

Q. Stability and Reactivity Under Experimental Conditions

Q: What are the key stability considerations for this compound during storage and reactions? A: The tert-butyl carbamate group is sensitive to acidic conditions, while the cyano group may hydrolyze under prolonged exposure to moisture. Store at –20°C in anhydrous solvents (e.g., DMF or THF) under nitrogen. Avoid strong bases or nucleophiles (e.g., amines) that could deprotect the carbamate . Reactivity studies suggest compatibility with Suzuki couplings or SNAr reactions on the pyrrole ring, provided the carbamate remains intact .

Q. Mechanistic Insights in Medicinal Chemistry Applications

Q: How does this compound serve as an intermediate in drug discovery? A: The pyrrole ring and carbamate group make it a versatile scaffold for synthesizing kinase inhibitors or protease modulators. For example, it can undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the pyrrole position, enabling structure-activity relationship (SAR) studies . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or CDK2 .

Q. Contradictory Data in Spectral Interpretation

Q: How should researchers resolve discrepancies in NMR data for this compound? A: Contradictions may arise from tautomerism of the pyrrole ring or solvent effects. For example, in CDCl₃, the pyrrole NH proton may exchange rapidly, broadening signals. Compare with deuterated DMSO to stabilize tautomers . Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm cyano group positioning .

Q. Advanced Methodological Challenges

Q: What strategies optimize enantiomeric purity when derivatizing this compound for chiral drug candidates? A: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use asymmetric catalysis (e.g., chiral Pd complexes) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents . For example, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate derivatives demonstrate the importance of stereochemistry in bioactivity .

Q. Safety and Handling in Academic Labs

Q: What safety protocols are essential when handling this compound? A: While specific toxicity data are limited, assume acute toxicity (oral LD₅₀ < 300 mg/kg) based on structurally related carbamates . Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical attention . Waste disposal should follow institutional guidelines for cyanide-containing compounds.

Q. Computational Modeling for Reaction Design

Q: How can DFT calculations guide the design of novel derivatives? A: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. For instance, the cyano group’s electron-withdrawing effect directs electrophilic substitution to the pyrrole C-3 position. MD simulations (AMBER) can assess stability in biological membranes . Compare with tert-butyl (4,6-dichloropyridin-2-yl)carbamate’s electronic profile to rationalize substituent effects .

Q. Data Reproducibility and Scaling Challenges

Q: What factors affect reproducibility when scaling up synthesis from mg to gram quantities? A: Exothermic reactions (e.g., carbamate formation) require controlled addition rates and cooling to prevent decomposition. Solvent choice impacts scalability; switch from DCM to THF for easier distillation. Pilot studies in flow reactors (e.g., Syrris Asia) improve mixing and heat transfer . Purity drops >5% may indicate inadequate protection; use TLC or in-line IR for real-time monitoring .

Q. Comparative Analysis with Analogous Compounds

Q: How does this compound’s reactivity differ from tert-butyl (4-chloropyrimidin-2-yl)carbamate? A: The pyrrole ring’s electron-rich nature enhances nucleophilic aromatic substitution (NAS) compared to pyrimidine analogs. For example, the cyano group activates the pyrrole C-5 position for Suzuki-Miyaura couplings, whereas chloropyrimidines require harsher conditions (e.g., Pd(PPh₃)₄, 100°C) . Stability studies show pyrrole derivatives are more prone to oxidation, necessitating inert atmospheres during reactions .

Properties

IUPAC Name |

tert-butyl N-(2-cyanopyrrol-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUSNFHKHIJDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679391 | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-96-3 | |

| Record name | 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.